Cyanidin 3-galactoside

Übersicht

Beschreibung

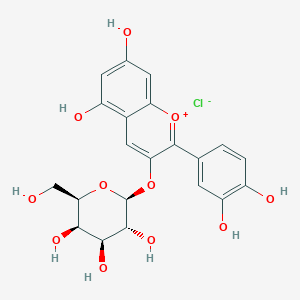

Cyanidin 3-O-beta-D-galactoside chloride is a memeber of the class of anthocyanin chlorides that has cyanidin 3-O-beta-D-galactoside as the cationic counterpart. It contains a cyanidin 3-O-beta-D-galactoside.

Wirkmechanismus

Target of Action

Idaein, also known as Cyanidin 3-O-galactoside, is a glycoside derivative of cyanidin . Its primary target is the epidermal growth-factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, among others. Upon activation, EGFR stimulates intracellular signaling pathways that promote cell proliferation, survival, and other cellular responses .

Mode of Action

Idaein interacts with its target, EGFR, by inhibiting its activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

These could include the PI3K/Akt pathway, which is involved in cell survival and growth, and the MAPK pathway, which is involved in cell proliferation .

Pharmacokinetics

Therefore, the impact of these properties on its bioavailability is currently unknown .

Result of Action

By inhibiting EGFR, Idaein can potentially disrupt cell proliferation and survival, leading to cellular effects such as growth inhibition or apoptosis . .

Action Environment

The action of Idaein can be influenced by various environmental factors. For example, in apple skin, the synthesis of Idaein requires certain light conditions . This suggests that light exposure could influence the action, efficacy, and stability of Idaein . .

Biochemische Analyse

Biochemical Properties

Idaein interacts with various enzymes and proteins in biochemical reactions. It is known to target the E6 & E7 viral oncoproteins in HPV 18 positive HeLa cell lines . The nature of these interactions is primarily inhibitory, leading to the activation of p53 and subsequent apoptosis .

Cellular Effects

Idaein has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the epidermal growth-factor receptor, thereby affecting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Idaein exerts its effects through binding interactions with biomolecules, specifically the E6 & E7 viral oncoproteins in HPV 18 positive HeLa cell lines . This binding leads to the activation of p53, a key player in cell cycle regulation and apoptosis .

Biologische Aktivität

Cyanidin 3-galactoside (Cy3Gal) is a prominent anthocyanin found in various fruits, particularly in chokeberries (Aronia melanocarpa). This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. This article synthesizes recent research findings on the biological activity of Cy3Gal, supported by data tables and case studies.

Cy3Gal is a glycosylated form of cyanidin, characterized by a galactose sugar moiety. It is primarily extracted from chokeberries, red-skinned apples, and berries. Its stability varies under different environmental conditions; for instance, it shows greater stability against oxidative degradation compared to other anthocyanins like cyanidin 3-arabinoside .

Antioxidant Properties

Cy3Gal exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that Cy3Gal enhances the antioxidant capacity of liver cells by increasing reduced glutathione levels and decreasing oxidative damage markers .

Table 1: Antioxidant Activity of Cy3Gal

| Study | Method | Findings |

|---|---|---|

| HepG2 Cell Line | Increased GSH levels; reduced oxidative stress markers. | |

| In Vivo (Mice) | Elevated antioxidant enzyme activity; decreased lipid peroxidation. |

Anti-Inflammatory Effects

Cy3Gal has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated that Cy3Gal treatment reduced levels of TNF-α and IL-6 in macrophages . This effect is significant for conditions characterized by chronic inflammation.

Table 2: Anti-Inflammatory Effects of Cy3Gal

| Study | Model | Cytokine Levels |

|---|---|---|

| Macrophages | Decreased TNF-α and IL-6 levels. | |

| Animal Model | Reduced inflammation markers in tissues. |

Antidiabetic Activity

Cy3Gal contributes to improved glucose metabolism and insulin sensitivity. In animal studies, oral administration of Cy3Gal resulted in lower fasting plasma glucose levels and improved glucose tolerance . The mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a crucial role in lipid metabolism.

Table 3: Antidiabetic Effects of Cy3Gal

| Study | Outcome Measure | Results |

|---|---|---|

| Glucose Tolerance Test | Improved tolerance in high-fat diet mice. | |

| Plasma Glucose Levels | Significant reduction post-treatment. |

Neuroprotective Effects

One of the most promising areas of research on Cy3Gal is its neuroprotective potential. Studies have shown that Cy3Gal can cross the blood-brain barrier and exert protective effects on neuronal health. For instance, it has been found to enhance neurogenesis and improve cognitive functions in aging models by increasing brain-derived neurotrophic factor (BDNF) levels .

Table 4: Neuroprotective Effects of Cy3Gal

| Study | Model | Findings |

|---|---|---|

| Aging Mice | Improved cognitive function; increased BDNF levels. | |

| Rat Brain Distribution | Rapid distribution and presence in key brain regions. |

Case Studies

- Neuroprotection in Aging Models : In an experimental study involving aging mice, administration of Cy3Gal over eight weeks resulted in significant reductions in neuronal damage within the hippocampus and cortex . The study highlighted the role of AKT signaling pathways in mediating these protective effects.

- Metabolic Regulation : Another study focused on the metabolic effects of Cy3Gal showed that it not only reduced triglyceride levels but also shifted metabolic profiles towards fatty acid oxidation in liver tissues . This suggests a multifaceted role for Cy3Gal in regulating energy metabolism.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Cy3Gal exhibits significant antioxidant activity, which helps combat oxidative stress by neutralizing free radicals. This property is essential in preventing cellular damage and reducing the risk of chronic diseases .

Anti-inflammatory Effects

Research indicates that Cy3Gal can modulate inflammatory pathways, thereby reducing inflammation-related conditions. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines .

Anticancer Potential

Cy3Gal has shown promise in cancer research, demonstrating the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Its mechanisms include modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Cy3Gal is capable of crossing the blood-brain barrier, where it exerts neuroprotective effects. Studies have shown that it can enhance neuron plasticity and reduce neuronal damage, making it a candidate for improving cognitive function and potentially treating neurodegenerative diseases .

Antidiabetic Properties

Cy3Gal has been linked to improved insulin sensitivity and glucose metabolism. It enhances glucose uptake in cells and may play a role in managing diabetes by modulating insulin signaling pathways .

Extraction Methods

The extraction of Cy3Gal from natural sources is crucial for its application in food supplements and pharmaceuticals. Various methods have been developed:

- Mechanical Extraction : Utilizing physical processes to extract Cy3Gal from chokeberries.

- Water-Based Extraction : A common method due to its simplicity and effectiveness.

- Solvent Extraction : Employing organic solvents to enhance yield but requiring careful handling due to safety concerns.

Chokeberries remain the most efficient source for mass production due to their high concentrations of Cy3Gal .

Case Study 1: Neuroprotective Effects in Aging Mice

A study demonstrated that administration of Cy3Gal over eight weeks significantly reduced neuronal damage in aging mice. The findings highlighted its potential role in promoting brain health through mechanisms involving protein kinase B (AKT) signaling pathways .

Case Study 2: Antidiabetic Mechanisms

Research on hepatocytes showed that Cy3Gal improved insulin sensitivity by inhibiting protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling. This suggests potential therapeutic applications for managing insulin resistance .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNONATNXDQJF-QSLGVYCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27661-36-5 | |

| Record name | Cyanidin 3-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27661-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-o-galactoside chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027661365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L938Y12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Idaein and where is it found?

A1: Idaein, also known as cyanidin-3-O-galactoside, is a natural pigment belonging to the anthocyanin family. It is responsible for the vibrant red coloration observed in various fruits and vegetables. Idaein has been isolated from cranberries [], cowberries [], apples [, , , ], and even the red knot-grass (Benitade) seedling [, ].

Q2: How does Idaein contribute to the red coloration of fruits?

A2: The intensity and hue of red coloration in apples, particularly in 'Fuji' apples, are influenced by the concentration of Idaein. As chlorophyll and other anthocyanins decline with increasing sunburn, the presence of Idaein, along with carotenoids and quercetin glycosides, becomes more pronounced, contributing to the characteristic red hue [].

Q3: Are there other factors that affect Idaein levels in plants?

A3: Yes, environmental factors like light exposure significantly impact Idaein production. Studies on 'Fuji' apples reveal that UV-B exposure stimulates Idaein accumulation more effectively than other light wavelengths, particularly in immature apple skins []. Additionally, the plant hormone methyl jasmonate (MJ) enhances Idaein synthesis, and this effect is further amplified when combined with ethylene treatment [].

Q4: What is the relationship between Idaein and other flavonoids in plants?

A4: Research suggests a complex interplay between Idaein and other flavonoids like quercetin glycosides. In 'Fuji' apples, while UV-B exposure increases both Idaein and quercetin glycoside content, the specific types of quercetin glycosides affected differ from those influenced by longer light wavelengths []. This suggests a potential regulatory relationship between the biosynthesis pathways of these compounds.

Q5: Does Idaein offer any potential health benefits?

A5: Studies suggest that Idaein might possess antiglycative properties. Japanese red water pepper (Benitade), a rich source of Idaein, has shown potential in inhibiting the formation of Advanced Glycation End Products (AGEs), which are implicated in various age-related diseases [].

Q6: How does the structure of Idaein compare to other anthocyanidins?

A6: While the exact molecular formula and weight of Idaein were not provided in the provided research, its structure is based on cyanidin, the aglycone core. It differs from other cyanidin glycosides by the specific sugar moiety attached, which is a galactose molecule in Idaein. This distinguishes it from compounds like chrysanthemin, which has a glucose sugar attached.

Q7: What analytical techniques are used to study Idaein?

A7: Various analytical methods are employed to identify, quantify, and characterize Idaein. These include:

- Paper chromatography: This technique helps separate and identify different anthocyanins, including Idaein, based on their differential migration on paper strips using specific solvents [, , ].

- Paper electrophoresis: This method utilizes an electric field to separate charged molecules like anthocyanins, allowing for the differentiation of Idaein from similar compounds like chrysanthemin [].

- High-performance liquid chromatography (HPLC): This versatile technique is crucial for separating, identifying, and quantifying individual anthocyanins, including Idaein, in complex mixtures like plant extracts [, , ].

- Thin-layer chromatography (TLC): This simple and rapid method allows for the separation and tentative identification of compounds like Idaein based on their different affinities for a stationary phase and a mobile solvent [].

- Ultrahigh-performance liquid chromatography/quadrupole-time of flight mass spectrometry (UHPLC-QqTOF-MS): This advanced technique provides precise information about the molecular mass and structure of compounds, enabling the definitive identification of Idaein and other anthocyanins [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.